2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid
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Overview
Description
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid is an organic compound belonging to the class of aryloxyphenoxypropionic acids. These compounds are characterized by their aromatic structure and are commonly used as herbicides to control broadleaf weeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol. This intermediate is then condensed with chloroacetic acid to form the desired product . The reaction conditions often include the use of a catalyst such as ferric chloride and chlorine to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of phenolic compounds.
Scientific Research Applications
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid is widely used in scientific research due to its herbicidal properties. It is employed in:
Chemistry: As a reagent in organic synthesis and studies of reaction mechanisms.
Biology: To study the effects of herbicides on plant growth and development.
Medicine: Investigated for its potential use in developing new drugs.
Industry: Used in the formulation of herbicides for agricultural applications
Mechanism of Action
The compound exerts its herbicidal effects by increasing cell wall plasticity, biosynthesis of proteins, and the production of ethylene. This abnormal increase results in excessive cell division and growth, damaging vascular tissue. The most susceptible tissues are those undergoing active cell division and growth .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar structure and mode of action.
Mecoprop: A related compound used for similar applications in weed control.
Uniqueness
2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid is unique due to its specific structural configuration, which provides distinct herbicidal properties. Unlike some similar compounds, it is often used in enantiopure form to enhance its effectiveness .
Properties
CAS No. |
68533-54-0 |
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Molecular Formula |
C15H11Cl3O4 |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid |
InChI |
InChI=1S/C15H11Cl3O4/c1-8(15(19)20)21-14-7-10(3-4-11(14)17)22-13-5-2-9(16)6-12(13)18/h2-8H,1H3,(H,19,20) |
InChI Key |
OXPAJSZAVBGDBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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